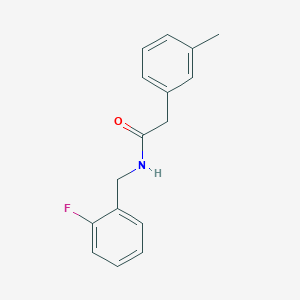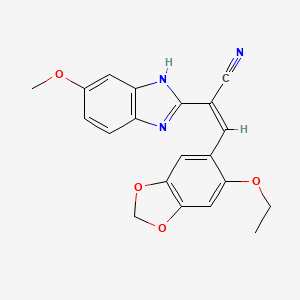![molecular formula C28H26N2O2S B5381654 N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide](/img/structure/B5381654.png)
N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound is a derivative of acetamide and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. The compound has been found to inhibit the activity of certain enzymes that are involved in these pathways, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, Compound X has been found to exhibit various other biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, Compound X has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied and its properties are well understood. However, one limitation of using Compound X is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Compound X. One area of research is in the development of new cancer treatments that utilize the compound's anti-cancer properties. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential use in treating other diseases such as arthritis and cardiovascular disease. Finally, the development of new synthesis methods for Compound X could lead to the production of more potent derivatives with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of benzylamine with 2-phenyl-1-(3-thienyl)ethanone in the presence of acetic anhydride. The resulting product is then treated with benzaldehyde to form the final compound. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Compound X has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been found to inhibit the growth of tumor cells and reduce the formation of blood vessels that supply nutrients to tumors.
Propiedades
IUPAC Name |
N-benzyl-2-[(Z)-benzylideneamino]oxy-N-(2-phenyl-1-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2S/c31-28(21-32-29-19-24-12-6-2-7-13-24)30(20-25-14-8-3-9-15-25)27(26-16-17-33-22-26)18-23-10-4-1-5-11-23/h1-17,19,22,27H,18,20-21H2/b29-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKPTHIWYFIZEF-CEUNXORHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CSC=C2)N(CC3=CC=CC=C3)C(=O)CON=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C2=CSC=C2)N(CC3=CC=CC=C3)C(=O)CO/N=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)
![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)


![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)